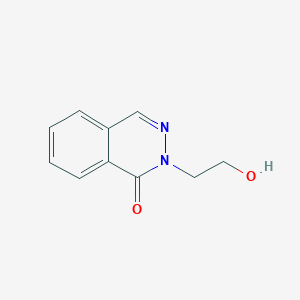

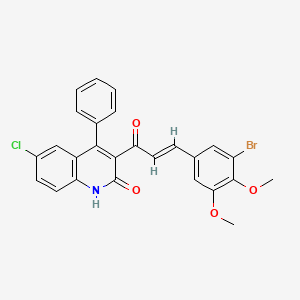

![molecular formula C17H16FNO4 B2916854 N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1798037-89-4](/img/structure/B2916854.png)

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . This structure is found in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating a benzo[d][1,3]dioxole subunit has been reported . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . Diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds with a benzo[d][1,3]dioxole subunit include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, diastereoselective resolution, and cleavage of Se–Se bond with sodium borohydride or rongalite .Scientific Research Applications

Synthesis and Structural Characterization

Synthesis of Fluorescent Probes

Research on 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogues demonstrates the synthesis of fluorescent probes sensitive to magnesium and zinc cations, as well as pH changes. Such compounds have applications in biological imaging and sensor technology (Tanaka et al., 2001).

Synthesis of Benzodifuranyl and 1,3,5-Triazines

Novel synthetic pathways for benzodifuranyl and derivatives with potential anti-inflammatory and analgesic properties have been developed. These compounds show promise as cyclooxygenase inhibitors and have been tested for analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Biological Activity

Anticancer and Antimicrobial Agents

A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives demonstrated cytotoxic effects on breast cancer cell lines, illustrating the potential for similar compounds to serve as the basis for developing new anticancer therapies (Kelly et al., 2007).

Neuroimaging Applications

The use of specific molecular imaging probes, like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for positron emission tomography (PET) highlights applications in studying neurological conditions, including Alzheimer's disease (Kepe et al., 2006).

Future Directions

The compelling in vitro anticancer efficacy of certain benzodioxole derivatives and their safety for normal cells underscores the need for further in vivo assessment of these promising compounds . The development and discovery of novel anticancer medications remain extremely important due to various factors .

properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c1-21-16(11-3-2-4-13(18)7-11)9-19-17(20)12-5-6-14-15(8-12)23-10-22-14/h2-8,16H,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYANCCAGWJEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2916772.png)

![Spiro[3-azaindoline-2,1'-cyclohexane]](/img/structure/B2916774.png)

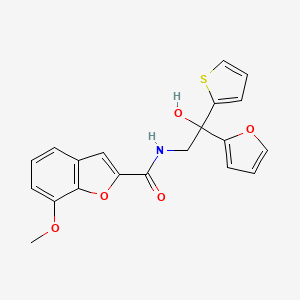

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2916775.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2916782.png)

![N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2916791.png)